2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a 4-fluorobenzenesulfonyl group attached to an ethanone scaffold, which is further linked to a piperazine ring substituted with a 4-methyl-1,3-benzothiazol-2-yl moiety. Such structural motifs are common in medicinal chemistry, particularly in targeting receptors or enzymes via sulfonyl groups (for hydrophobicity and binding affinity) and benzothiazole derivatives (for aromatic interactions and metabolic stability) . The synthesis of analogous compounds involves nucleophilic substitution reactions, as exemplified by the coupling of bromoethanone intermediates with heterocyclic thiols under inert conditions .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-14-3-2-4-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)16-7-5-15(21)6-8-16/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMWXRAAHYXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzothiazole derivative with a piperazine derivative, such as 1-(4-fluorophenyl)piperazine, under basic conditions.
Sulfonylation and Acetylation: The final steps involve the sulfonylation of the piperazine ring with a sulfonyl chloride, followed by acetylation with an acetyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.
Scientific Research Applications
2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Piperazine Derivatives
Compounds sharing the sulfonyl-piperazine backbone but differing in substituents exhibit varied pharmacological profiles:
Key Insight: The 4-fluorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., chlorobenzenesulfonyl in ), as fluorination often reduces oxidative degradation .
Fluorophenyl-Piperazine Derivatives
Fluorine substitution on the phenyl ring is a critical modulator of bioactivity:
Benzothiazole/Benzimidazole-Piperazine Hybrids
Benzothiazole and benzimidazole rings are pivotal for aromatic stacking interactions:
Comparison : The 4-methyl group on the benzothiazole in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs (e.g., ), though this requires experimental validation.
Biological Activity
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorobenzenesulfonyl group and a benzothiazole moiety linked through a piperazine ring. This structural configuration is believed to contribute to its biological properties.
Chemical Formula
- Molecular Formula : C₁₅H₁₈FN₃O₂S
- Molecular Weight : 325.39 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of the compound, the following results were observed:
| Cell Line | CC₅₀ (µM) | Notes |
|---|---|---|
| HeLa | 0.019 | Highly cytotoxic |
| MCF-7 | 0.039 | Moderate cytotoxicity |
These findings suggest that the compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression in cancer cells.
Antiviral Activity
While primarily noted for its anticancer properties, the compound's antiviral potential has also been investigated. In screening assays against various viruses, it was found to lack significant antiviral activity at non-toxic concentrations.
Screening Results
A study conducted on different viral strains showed no significant inhibition of viral replication, indicating that further modifications might be necessary to enhance its antiviral efficacy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cell growth and survival.
Structure-Activity Relationship (SAR)
The presence of the fluorobenzenesulfonyl group appears crucial for its biological activity. Variations in substituents on the benzothiazole or piperazine rings can significantly alter the compound's efficacy.
Comparative Analysis with Related Compounds
To better understand the biological activity of this sulfonamide derivative, a comparative analysis with structurally related compounds was performed.
| Compound Name | Anticancer Activity (HeLa CC₅₀) | Antiviral Activity |
|---|---|---|
| Compound A | 0.025 µM | Moderate |
| Compound B | 0.030 µM | Low |
| This Compound | 0.019 µM | None |
This table illustrates that while this compound demonstrates superior anticancer activity compared to its analogs, it lacks antiviral effectiveness.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(4-fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Start with fluorobenzenesulfonyl chloride and 4-methyl-1,3-benzothiazol-2-yl-piperazine precursors. Key steps include nucleophilic substitution, sulfonylation, and ketone formation .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, select polar aprotic solvents (e.g., DCM, THF), and employ catalysts like K₂CO₃ for deprotonation .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization to isolate high-purity product .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what challenges arise during interpretation?
- Techniques :
- NMR : Use ¹H/¹³C NMR to identify fluorophenyl (δ ~7.5–7.8 ppm), benzothiazole (δ ~8.0–8.5 ppm), and piperazine (δ ~2.5–3.5 ppm) signals. ¹⁹F NMR detects fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Challenges : Overlapping signals in crowded aromatic regions; fluorine’s spin-½ nucleus complicates splitting patterns in NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Approach :
- Validate computational models : Cross-check docking studies (e.g., targeting serotonin or dopamine receptors) with experimental binding assays (e.g., radioligand displacement) .
- Assess purity : Contradictions may arise from impurities; use HPLC (>95% purity) and elemental analysis to confirm sample integrity .
- Replicate assays : Test in multiple cell lines (e.g., HEK-293 for GPCRs) to rule out cell-specific effects .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?
- Methodology :
- Modify substituents : Replace fluorobenzenesulfonyl with chlorobenzene or methoxy groups to assess electronic effects on receptor affinity .
- Scaffold hopping : Replace benzothiazole with oxadiazole or imidazole moieties to evaluate heterocyclic contributions to potency .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structural changes with ADME properties .
Q. How should researchers address low yields during the final coupling step of the synthesis?
- Troubleshooting :
- Side reactions : Monitor for sulfonamide hydrolysis or piperazine ring opening using TLC or LC-MS. Adjust pH (neutral to mild basic) to stabilize intermediates .
- Catalyst selection : Test alternative bases (e.g., Et₃N instead of K₂CO₃) or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Temperature control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition .
Data Analysis & Validation
Q. What methodologies are recommended for interpreting conflicting crystallographic and spectroscopic data?
- Resolution steps :
- X-ray vs. NMR : Compare crystallographic bond lengths/angles with NMR-derived NOE correlations to validate conformational stability .
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in piperazine or sulfonyl groups .
- DFT calculations : Perform density functional theory (DFT) to reconcile experimental IR/Raman spectra with predicted vibrational modes .
Q. How can researchers design in vitro studies to evaluate the compound’s potential as a kinase inhibitor?
- Experimental design :
- Kinase panel screening : Test against a broad panel (e.g., EGFR, CDK2, Aurora kinases) at 1–10 µM concentrations .
- Mechanistic assays : Use ATP-competitive ELISA or fluorescence polarization (FP) assays to determine IC₅₀ values .
- Cellular validation : Measure antiproliferative effects in cancer lines (e.g., MCF-7, HeLa) and correlate with kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
